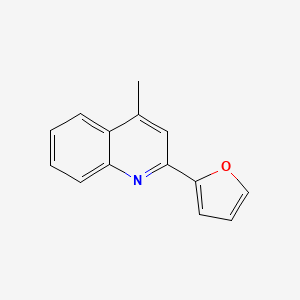
2-(Furan-2-yl)-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-4-methylquinoline is a heterocyclic aromatic compound that combines a furan ring and a quinoline structure The furan ring is a five-membered ring containing one oxygen atom, while the quinoline structure is a fused ring system consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-4-methylquinoline typically involves the condensation of furan derivatives with quinoline precursors. One common method is the Pfitzinger reaction, which involves the reaction of isatin with furan derivatives in the presence of a base. Another approach is the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(Furan-2-yl)-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
科学研究应用
2-(Furan-2-yl)-4-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 2-(Furan-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular processes.
相似化合物的比较
2-(Furan-2-yl)quinoline: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4-Methylquinoline: Lacks the furan ring, which may result in different electronic properties and applications.
2-(Thiophen-2-yl)-4-methylquinoline:
Uniqueness: 2-(Furan-2-yl)-4-methylquinoline is unique due to the presence of both the furan and quinoline rings, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-4-methylquinoline |
InChI |
InChI=1S/C14H11NO/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3 |
InChI 键 |
ZWDDXDACQZCSHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















